molecular formula C23H53O7P B12798868 2-Ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol

2-Ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol

Cat. No.: B12798868
M. Wt: 472.6 g/mol
InChI Key: SJYMEKJAFQORRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexan-1-ol; phosphoric acid; 2-tridecoxyethanol is a compound that combines three distinct chemical entities: 2-Ethylhexan-1-ol, phosphoric acid, and 2-tridecoxyethanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    2-Ethylhexan-1-ol: This compound is typically synthesized through the hydroformylation of propylene, followed by hydrogenation. The process involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal.

    Phosphoric Acid: Industrially, phosphoric acid is produced by the wet process, which involves the reaction of phosphate rock with sulfuric acid to produce phosphoric acid and calcium sulfate.

    2-Tridecoxyethanol: This compound is synthesized through the ethoxylation of tridecyl alcohol.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Esterification: Acid catalysts such as sulfuric acid, elevated temperatures.

    Ethoxylation: Ethylene oxide, potassium hydroxide as a catalyst, controlled temperature and pressure.

Major Products

    2-Ethylhexanoic acid: from the oxidation of 2-ethylhexan-1-ol.

    Phosphate esters: from the esterification of phosphoric acid with alcohols.

    Higher ethoxylates: from the ethoxylation of 2-tridecoxyethanol.

Scientific Research Applications

2-Ethylhexan-1-ol; phosphoric acid; 2-tridecoxyethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexan-1-ol; phosphoric acid; 2-tridecoxyethanol is unique due to its combination of three distinct chemical entities, each contributing to its diverse range of applications and properties. This combination allows it to function as a solvent, catalyst, and surfactant, making it highly versatile in various scientific and industrial applications .

Properties

Molecular Formula

C23H53O7P

Molecular Weight

472.6 g/mol

IUPAC Name

2-ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol

InChI

InChI=1S/C15H32O2.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-3-5-6-8(4-2)7-9;1-5(2,3)4/h16H,2-15H2,1H3;8-9H,3-7H2,1-2H3;(H3,1,2,3,4)

InChI Key

SJYMEKJAFQORRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCO.CCCCC(CC)CO.OP(=O)(O)O

Related CAS

68937-44-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.